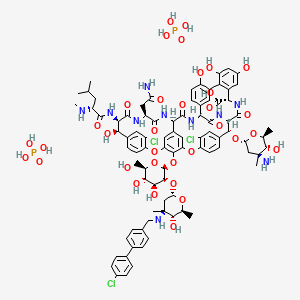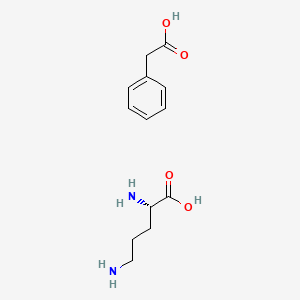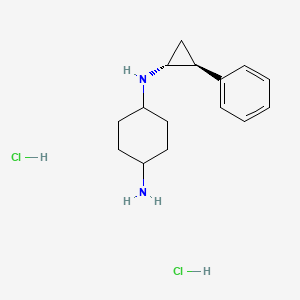
パキモッド
説明
科学的研究の応用
Paquinimod has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of quinoline derivatives.
Biology: Investigated for its effects on immune cell modulation and inflammation.
Medicine: Developed for treating autoimmune diseases like systemic lupus erythematosus and systemic sclerosis It has shown promise in reducing disease-related biomarkers and improving patient outcomes.
Industry: Potential applications in developing new therapeutic agents targeting immune-related disorders.
将来の方向性
Paquinimod has shown promise in treating various conditions. It has been found to significantly reduce inflammation and result in the regression of fibrosis in a mouse model for liver fibrosis . It has also been found to prevent the development of diabetes in the NOD mouse model for type I diabetes . Further studies are necessary to validate these findings and explore the potential of Paquinimod in treating other conditions .
作用機序
生化学分析
Biochemical Properties
Paquinimod is known to interact with S100A9, a damage-associated molecular pattern protein . S100A9 plays a significant role in the inflammatory response and fibrotic processes . The interaction between Paquinimod and S100A9 is believed to be crucial for its immunomodulatory properties .
Cellular Effects
Paquinimod has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to reduce the number of lymphocytes and neutrophils in bronchoalveolar lavage fluid . It also suppresses endothelial–mesenchymal transition in vivo .
Molecular Mechanism
It is known that Paquinimod prevents the activity of S100A9 . This inhibition is believed to be a key part of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, Paquinimod has been shown to have temporal effects. For example, in a study of systemic sclerosis patients, Paquinimod was administered for 8 weeks, and changes in disease-related biomarkers were observed over this period .
Dosage Effects in Animal Models
In animal models, the effects of Paquinimod have been shown to vary with different dosages. In a murine model of neutrophilic asthma, several dosages of Paquinimod were administered, with dosages of >1 mg/kg/day showing good inhibitory effects on neutrophilic inflammation .
Metabolic Pathways
Given its known interactions with S100A9, it is likely that it is involved in pathways related to inflammation and fibrosis .
Transport and Distribution
Given its molecular properties and its known interactions with S100A9, it is likely that it is transported and distributed in a manner similar to other quinoline-3-carboxamide derivatives .
Subcellular Localization
Given its molecular properties and its known interactions with S100A9, it is likely that it is localized in a manner similar to other quinoline-3-carboxamide derivatives .
準備方法
化学反応の分析
パキニモッドは、以下のようなさまざまな化学反応を起こします。
酸化: パキニモッドは、特定の条件下で酸化され、対応する酸化誘導体を形成することができます。
還元: 還元反応により、パキニモッドは還元型に変換されます。
置換: パキニモッドは、置換反応を起こすことができ、官能基が他の基に置き換えられます。これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒が含まれます. 特定の反応条件と使用される試薬によって、生成される主要な生成物が異なります。
4. 科学研究への応用
パキニモッドは、幅広い科学研究に応用されています。
化学: キノリン誘導体の挙動を研究するためのモデル化合物として使用されます。
生物学: 免疫細胞の調節と炎症に対する影響について調査されています。
医学: 全身性エリテマトーデスや全身性硬化症などの自己免疫疾患の治療のために開発されています 疾患関連バイオマーカーの減少と患者の転帰の改善に期待されています.
類似化合物との比較
パキニモッドは、プレドニゾロンやミコフェノレートモフェチルなどの他のキノリン-3-カルボキサミド誘導体や免疫調節剤と比較されます . これらの化合物は、免疫調節作用にいくつかの類似点がありますが、パキニモッドは、S100A9タンパク質の特異的な標的化と経口バイオアベイラビリティで特徴付けられます . その他の類似化合物には、以下が含まれます。
プレドニゾロン: 炎症の治療に使用されるコルチコステロイドです。
ミコフェノレートモフェチル: 臓器移植や自己免疫疾患で使用される免疫抑制剤です.
パキニモッドの独自の作用機序と治療の可能性は、免疫調節と自己免疫疾患の治療の分野において貴重な化合物となっています。
特性
IUPAC Name |
N,5-diethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-14-10-9-13-16-17(14)19(24)18(20(25)22(16)3)21(26)23(5-2)15-11-7-6-8-12-15/h6-13,24H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKSYHCCYVYKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)N(CC)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179537 | |
| Record name | Paquinimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248282-01-1 | |
| Record name | Paquinimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=248282-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paquinimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248282011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paquinimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Paquinimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Quinolinecarboxamide, N,5-diethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAQUINIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB76GLG27V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


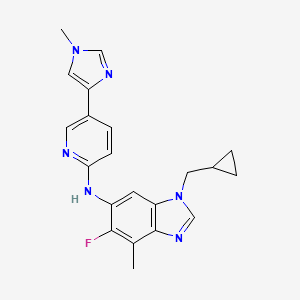



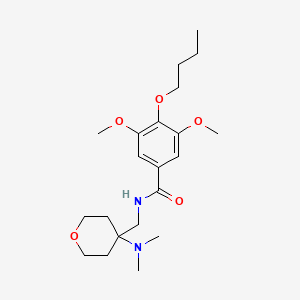

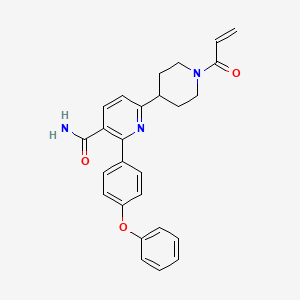
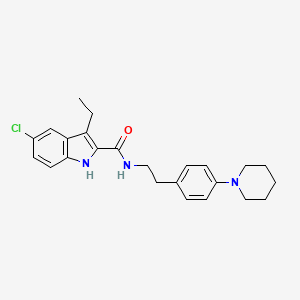
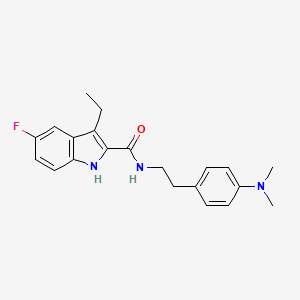

![(8S,9R,10S,11R,13R,14R,17R)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B609768.png)
